molecular formula C21H20N2O B4545110 1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide

1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide

Cat. No.: B4545110
M. Wt: 316.4 g/mol
InChI Key: JGLZEMPFXDWKBT-UHFFFAOYSA-N
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Description

1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide is a complex organic compound that features a quinoline moiety, a phenyl group, and a cyclopentanecarboxamide structure. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of quinoline derivatives, including 1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives .

Scientific Research Applications

1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(quinolin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to the death of bacterial or cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-N-quinolin-5-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-20(21(13-4-5-14-21)16-8-2-1-3-9-16)23-19-12-6-11-18-17(19)10-7-15-22-18/h1-3,6-12,15H,4-5,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLZEMPFXDWKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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